molecular formula C11H16O B155616 p-Isoamylphenol CAS No. 1805-61-4

p-Isoamylphenol

Cat. No.: B155616
CAS No.: 1805-61-4
M. Wt: 164.24 g/mol
InChI Key: YSNKZJBCZRIRQO-UHFFFAOYSA-N
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Description

p-Isoamylphenol: , also known as 4-(3-methylbutyl)phenol, is a chemical compound with the molecular formula C11H16O. It is a type of phenol, characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is known for its distinct structural feature where an isoamyl group is attached to the para position of the phenol ring .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Alkylation of Phenol: One common method to synthesize p-Isoamylphenol involves the alkylation of phenol with isoamylene in the presence of an acid catalyst such as sulfuric acid or phosphoric acid. The reaction typically occurs at elevated temperatures to facilitate the formation of the desired product.

    Friedel-Crafts Alkylation: Another method involves the Friedel-Crafts alkylation of phenol using isoamyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This method also requires controlled reaction conditions to ensure the selective formation of this compound.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: p-Isoamylphenol can undergo oxidation reactions to form quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form hydroquinones using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Electrophilic Substitution: Due to the activating effect of the hydroxyl group, this compound readily undergoes electrophilic aromatic substitution reactions. Common reactions include nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Electrophilic Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens like bromine or chlorine for halogenation.

Major Products:

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Electrophilic Substitution: Nitro, sulfo, or halogenated derivatives of this compound.

Scientific Research Applications

Chemistry: p-Isoamylphenol is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable starting material for the preparation of pharmaceuticals and agrochemicals.

Biology and Medicine: In biological research, this compound is studied for its potential antimicrobial and antioxidant properties. It is also investigated for its role in modulating biological pathways related to oxidative stress and inflammation.

Industry: The compound is used in the production of fragrances and flavors due to its pleasant odor. It is also employed in the manufacture of resins and polymers, where it acts as a stabilizer and antioxidant.

Mechanism of Action

The mechanism of action of p-Isoamylphenol involves its interaction with cellular components, leading to various biological effects. The hydroxyl group in the phenol ring allows it to participate in redox reactions, thereby influencing oxidative stress pathways. It can also interact with enzymes and proteins, modulating their activity and affecting cellular processes.

Comparison with Similar Compounds

    Phenol: The simplest phenol, lacking the isoamyl group.

    o-Isoamylphenol: An isomer with the isoamyl group attached to the ortho position.

    m-Isoamylphenol: An isomer with the isoamyl group attached to the meta position.

Uniqueness: p-Isoamylphenol is unique due to the specific positioning of the isoamyl group at the para position, which influences its reactivity and physical properties. This structural feature imparts distinct chemical behavior compared to its isomers and other phenolic compounds.

Properties

IUPAC Name

4-(3-methylbutyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-9(2)3-4-10-5-7-11(12)8-6-10/h5-9,12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSNKZJBCZRIRQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30170967
Record name p-Isoamylphenol
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Molecular Weight

164.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1805-61-4
Record name 4-(3-Methylbutyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1805-61-4
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Record name p-Isoamylphenol
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001805614
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1805-61-4
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Record name 1805-61-4
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Record name p-Isoamylphenol
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Record name 4-Isopentylphenol
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Record name P-ISOAMYLPHENOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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